![molecular formula C20H14BrClN4O B11984925 6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 302904-11-6](/img/structure/B11984925.png)
6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C20H14BrClN4O and its molecular weight is 441.7 g/mol. The purity is usually 95%.
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Biological Activity
6-Amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS No. 302904-11-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C20H14BrClN4O
- Molecular Weight : 441.7 g/mol
- IUPAC Name : 6-amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing primarily on its anticancer properties, antibacterial effects, and other pharmacological activities.
Anticancer Activity
Recent research highlights the compound's cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxicity of various derivatives of pyrano[2,3-c]pyrazole compounds, including the target compound. The results indicated significant activity against liver cancer (HEPG2) and breast cancer (MCF) cell lines with IC50 values ranging from 60 nM to 580 nM depending on the substituents present on the pyrazole ring .
Compound | Cell Line | IC50 (nM) |
---|---|---|
6-Amino Compound | HEPG2 | 399 |
6-Amino Compound | MCF | 580 |
Derivative with 4-ClC6H4 | NUGC | 60 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In a review of pyrazole derivatives, it was noted that many compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of halogen substituents (bromine and chlorine) enhances its interaction with biological targets, potentially leading to increased potency in inhibiting tumor growth and bacterial proliferation.
Case Studies
- Case Study on Cytotoxicity :
- A study synthesized several derivatives of pyrano[2,3-c]pyrazoles and tested their cytotoxicity against various cancer cell lines. The compound demonstrated selective activity against HEPG2 cells with an IC50 value of 399 nM, indicating its potential as a lead compound in anticancer drug development .
- Antimicrobial Screening :
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a comparative study, synthesized derivatives of 6-amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated zones of inhibition ranging from 10 mm to 22 mm, with some derivatives showing better efficacy than ampicillin .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 22 |
Compound B | B. subtilis | 20 |
Ampicillin | E. coli | 21 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Case Study: In Vitro Analysis
In a controlled experiment, the compound was shown to significantly reduce the levels of TNF-alpha and IL-6 in macrophage cell lines treated with lipopolysaccharides (LPS). This suggests its role in modulating inflammatory responses .
Anticancer Activity
Emerging research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines.
Case Study: Cytotoxicity Testing
In cytotoxicity assays against various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 12 |
Properties
CAS No. |
302904-11-6 |
---|---|
Molecular Formula |
C20H14BrClN4O |
Molecular Weight |
441.7 g/mol |
IUPAC Name |
6-amino-1-(4-bromophenyl)-4-(2-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14BrClN4O/c1-11-17-18(14-4-2-3-5-16(14)22)15(10-23)19(24)27-20(17)26(25-11)13-8-6-12(21)7-9-13/h2-9,18H,24H2,1H3 |
InChI Key |
GMRNADMZALPGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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